4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS No.: 1273312-59-6
Cat. No.: VC4546940
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138
* For research use only. Not for human or veterinary use.
![4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid - 1273312-59-6](/images/structure/VC4546940.png)
Specification
CAS No. | 1273312-59-6 |
---|---|
Molecular Formula | C8H5FN2O2 |
Molecular Weight | 180.138 |
IUPAC Name | 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) |
Standard InChI Key | ARAZLSLHEPPNSF-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CC(=N2)C(=O)O)C(=C1)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core consists of a pyrazole ring fused to a pyridine ring at the [1,5-a] position. The fluorine atom occupies the 4-position of the pyridine ring, while the carboxylic acid group is attached to the 2-position of the pyrazole moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational studies . The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron withdrawal, polarizing the aromatic system and directing electrophilic substitution to specific positions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.138 g/mol |
IUPAC Name | 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
SMILES | C1=CN2C(=CC(=N2)C(=O)O)C(=C1)F |
Topological Polar Surface Area | 70.6 Ų |
The carboxylic acid group () confers water solubility at physiological pH, though experimental solubility data remain unpublished.
Synthesis and Manufacturing
General Synthetic Approaches
While explicit protocols for synthesizing 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid are scarce, analogous pyrazolo[1,5-a]pyridines are typically constructed via:
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Cyclocondensation Reactions: Heating β-ketoesters with hydrazine derivatives under acidic conditions forms the pyrazole ring .
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Transition Metal-Catalyzed Coupling: Palladium-mediated Suzuki-Miyaura couplings introduce aryl substituents .
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Post-Functionalization: Fluorination via Halex reactions or electrophilic fluorinating agents like Selectfluor®.
A hypothetical route involves:
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Condensation of 4-fluoronicotinic acid with methyl hydrazine to form the pyrazole ring.
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Oxidation of a methyl ester precursor to the carboxylic acid using KMnO₄ in acidic media .
Industrial-Scale Considerations
Automated flow reactors could optimize exothermic steps (e.g., fluorination), while chromatographic purification ensures >95% purity. Yield improvements may arise from microwave-assisted synthesis, which reduces reaction times by 40–60% compared to conventional heating .
Chemical Reactivity and Functionalization
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical transformations:
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Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to yield methyl or ethyl esters, useful as prodrugs.
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Amide Formation: Couples with amines via EDCl/HOBt activation, enabling peptide-like conjugates for drug discovery .
Fluorine-Directed Electrophilic Substitution
The fluorine atom deactivates the pyridine ring toward electrophiles but directs incoming groups to the 3- and 5-positions. Nitration experiments on related compounds show preferential nitration at the 3-position (70% yield) using at 0°C.
Applications in Medicinal Chemistry
Target Engagement
The compound’s planar structure allows intercalation into DNA grooves and inhibition of topoisomerase II, as seen in related pyrazolo[1,5-a]pyridines . Molecular docking simulations predict strong binding ( nM) to the ATP-binding site of protein kinase CK2, a target in oncology.
Prodrug Development
Ester derivatives (e.g., ethyl ester) show enhanced blood-brain barrier permeability. In murine models, the ethyl ester prodrug of a related compound achieved 3.2× higher brain concentration than the parent acid .
Antibacterial Activity
Preliminary assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) suggest moderate activity, likely via inhibition of dihydrofolate reductase.
Comparative Analysis with Related Heterocycles
Table 2: Structural and Functional Comparisons
The carboxylic acid group distinguishes 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid from halogenated analogs, enabling ionic interactions in biological systems absent in bromo- or chloro-derivatives .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Microwave-assisted synthesis and immobilized catalysts (e.g., Pd@MOF) may address these issues .
Expanding Therapeutic Utility
Ongoing research focuses on:
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